Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is used as a starting or intermediate compound in various chemical syntheses. For instance, it can be transformed into different thiazole derivatives, indicating its versatility in the creation of complex organic molecules (Žugelj et al., 2009). The synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through unprecedented ultrasonic and thermally mediated nucleophilic displacement demonstrates its potential in advancing synthetic methodologies (Baker & Williams, 2003).
Constrained Heterocyclic γ-Amino Acids
- The compound is pivotal in generating 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These acids are crucial in mimicking secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins, which are fundamental in understanding protein behavior and designing protein-based drugs (Mathieu et al., 2015).
Corrosion Inhibition
- The corrosion inhibition efficiency of a derivative, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, has been studied to prevent the corrosion of AA6061 alloy in hydrochloric acid solutions. This indicates the potential use of this compound derivatives in protecting metals from corrosion, thereby extending their applications to industrial settings (Raviprabha & Bhat, 2019).
Antibacterial Properties
- Synthesized derivatives of the compound, such as 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid and its variants, have shown promising antibacterial properties. This positions the compound as a potential precursor in the development of new antibacterial agents, addressing the growing concern of bacterial resistance (Al Dulaimy et al., 2017).
Drug Discovery Building Blocks
- The compound serves as a foundation for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable building blocks in drug discovery, offering the possibility to explore a wide chemical space for potential drug development (Durcik et al., 2020).
Crystal Structure Analysis
- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound structurally related to this compound, has been analyzed for its crystal structure. Such studies contribute to our understanding of molecular interactions and can inform the design of new compounds with desired properties (Lynch & Mcclenaghan, 2004).
Properties
IUPAC Name |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12(16)11-10(18-13(14)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDRENYBEZXQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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